Regioisomeric Substitution Pattern Differentiation: 2-OCF₂H / 3-F vs. Isomeric 2-F / 3-OCF₂H and 2-OCF₂H / 6-F Analogs
CAS 1806315-88-7 is the only commercially catalogued member of the C₇H₄F₃NO₃ isomeric family bearing the difluoromethoxy group at the pyridine 2-position and the fluorine atom at the 3-position, with the carboxylic acid at the 4-position . The closest regioisomeric analogs—2-difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2) and 3-difluoromethoxy-2-fluoroisonicotinic acid (CAS 1806376-43-1)—place the fluorine and difluoromethoxy substituents at different ring positions, altering the electronic environment around the carboxylic acid and the pyridine nitrogen . All three isomers share identical molecular formula (C₇H₄F₃NO₃) and molecular weight (207.11 g/mol), meaning that mass-based analytical methods alone cannot distinguish them; unambiguous identification requires chromatographic retention time, NMR fingerprinting, or X-ray crystallography .
| Evidence Dimension | Substituent position pattern (OCF₂H position / F position / COOH position) on pyridine ring |
|---|---|
| Target Compound Data | 2-OCF₂H / 3-F / 4-COOH (CAS 1806315-88-7; MDL MFCD28789665) |
| Comparator Or Baseline | Comparator 1: 2-OCF₂H / 6-F / 4-COOH (CAS 1803823-54-2; MDL MFCD28789671); Comparator 2: 2-F / 3-OCF₂H / 4-COOH (CAS 1806376-43-1; MDL MFCD28789672); Comparator 3: 6-OCF₂H / 5-F / 3-COOH (CAS 1806336-32-2; nicotinic acid scaffold) |
| Quantified Difference | Unique 2,3-substitution pattern vs. 2,6-; 2,3- (reversed); and 5,6-patterns; each isomer has a distinct MDL Registry Number |
| Conditions | Commercial catalog comparison; structural identity confirmed by IUPAC nomenclature and unique CAS registry numbers |
Why This Matters
For procurement in SAR programs or MOF ligand synthesis, ordering the incorrect regioisomer will deliver a compound with different metal-binding geometry and electronic properties, potentially invalidating an entire synthetic or screening campaign.
